
trimethylsulfanium;sulfate
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Overview
Description
Trimethylsulfanium sulfate (chemical formula: C₄H₁₂O₄S₂, molecular weight: 188.26 g/mol) is a sulfonium salt composed of a trimethylsulfanium cation [(CH₃)₃S⁺] and a sulfate anion [SO₄²⁻]. It is a white crystalline powder with a melting point of 92–94°C and is classified as hazardous due to its irritant properties, particularly to the eyes, skin, and respiratory system . This compound is synthesized via reactions such as the interaction of dimethyl sulfoxide (DMSO) with dimethyl sulfate, which generates the trimethylsulfonium cation . Its primary applications include use as a methylating agent in organic synthesis and as a derivatization reagent in analytical chemistry for fatty acid analysis .
Preparation Methods
Synthesis from Dimethyl Sulfide and Dimethyl Sulfate
The most widely documented method involves reacting dimethyl sulfide (DMS) with dimethyl sulfate (DMSF) in tert-butanol. This pathway, detailed in EP0124009A2 , proceeds via nucleophilic substitution, where DMS attacks the electrophilic methyl group of DMSF to form trimethylsulfonium methyl sulfate (6 ). The reaction is exothermic, requiring temperature control between 0–60°C to minimize byproducts such as methoxydimethylsulfonium methyl sulfate (5 ) and formaldehyde .
Reaction Mechanism and Byproduct Analysis
The reaction mechanism involves two stages:
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Formation of the sulfonium intermediate : DMS (53 g, 0.85 mol) reacts with DMSF (94.5 g, 0.75 mol) in tert-butanol, generating 6 with a yield of 88.1% .
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Epoxidation : The intermediate reacts with ketones (e.g., 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one) in the presence of potassium tert-butoxide, forming epoxides .
Byproducts like 5 dominate at lower temperatures (20–90°C), while 6 becomes predominant at 100°C . Formaldehyde, a side product, is detected via derivatization with 2,4-dinitrophenylhydrazine .
Optimization Parameters
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Temperature : Elevated temperatures (≥100°C) favor 6 but risk decomposition.
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Solvent : Tert-butanol enhances intermediate stability and reaction homogeneity .
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Molar Ratios : A 1:1.5 molar ratio of DMS:DMSF maximizes yield .
Alternative Route via Trimethylsulfonium Halide and Sulfuric Acid
JP3418194B2 discloses a method to produce trimethylsulfanium acid sulfate (HSO₄⁻ salt) by reacting trimethylsulfonium halides (e.g., chloride or bromide) with sulfuric acid. This route avoids dimethyl sulfate’s carcinogenicity and simplifies purification.
Procedure and Yield
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Step 1 : Trimethylsulfonium chloride reacts with concentrated H₂SO₄ at 25°C for 2 hours.
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Step 2 : The mixture is filtered to remove HCl gas, yielding trimethylsulfanium bisulfate .
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Yield : >90% with minimal impurities, validated via ¹H NMR and elemental analysis .
Advantages Over DMSF-Based Methods
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Eliminates dimethyl sulfate, reducing toxicity risks.
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Suitable for large-scale production due to straightforward isolation .
DMSO-Dimethyl Sulfate Pathway
A less common method involves dimethyl sulfoxide (DMSO) and DMSF, as reported in Heterocycles 8, 397 (1977) . At 100°C, DMSO reacts with DMSF to form 6 , though competing pathways produce 5 and formaldehyde.
Comparative Analysis of Byproducts
Temperature (°C) | Major Product | Byproducts |
---|---|---|
20–90 | 5 | Formaldehyde |
100 | 6 | Trace 5 |
This method is less industrially viable due to lower yields and complex byproduct management .
Physicochemical Properties of Trimethylsulfanium Methyl Sulfate
Data from Chemsrc characterizes the methyl sulfate variant (CAS 2181-44-4):
Property | Value |
---|---|
Molecular Formula | C₄H₁₂O₄S₂ |
Molecular Weight | 188.266 g/mol |
Melting Point | 92–94°C |
Density | N/A |
Boiling Point | N/A |
Stability | Hygroscopic, light-sensitive |
Chemical Reactions Analysis
Types of Reactions
Trimethylsulfanium sulfate undergoes various chemical reactions, including:
Epoxidation: It is used as a reagent for the epoxidation of carbonyl-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups attached to the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or other anions can be used to replace the methyl groups on the sulfur atom.
Major Products Formed
Epoxidation: The major products are epoxides, which are valuable intermediates in organic synthesis.
Substitution: The products depend on the nucleophile used, but generally, substituted sulfonium salts are formed.
Scientific Research Applications
Organic Synthesis
Methylating Agent : Trimethylsulfanium sulfate is primarily employed as a methylating agent in organic synthesis. It facilitates the introduction of methyl groups into organic molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals. The compound's ability to transfer methyl groups efficiently makes it a valuable reagent in creating complex molecular structures.
Epoxidation Reactions : This compound has been shown to effectively convert into dimethylsulfonium methanide, which can subsequently be used to synthesize epoxides from carbonyl-containing compounds. This process enhances the efficiency of epoxidation reactions, which are vital in producing various chemical intermediates and fine chemicals .
Ion Exchange Resins
Water Purification : Trimethylsulfanium sulfate is utilized in the production of ion exchange resins, which play a critical role in water purification and chemical separation processes. These resins are designed to remove contaminants from water, making them essential in both industrial applications and environmental protection efforts .
Biochemical Research
Methylation Studies : In biochemical research, trimethylsulfanium sulfate is employed to study methylation processes that affect gene expression and enzyme activity. Understanding these processes is vital for advancements in genetics and molecular biology, particularly in areas such as epigenetics and metabolic regulation .
Antimicrobial Research : The compound has also been explored for its potential antimicrobial properties when incorporated into new sulfonamide derivatives. These derivatives have shown promise as effective agents against various pathogens, including those resistant to multiple drugs .
Electrolyte Solutions
Energy Storage Technologies : Trimethylsulfanium sulfate is incorporated into electrolyte solutions for batteries and fuel cells. Its presence enhances conductivity and overall performance, making it a valuable component in energy storage technologies. This application is particularly significant as the demand for efficient energy storage solutions continues to grow .
Case Study 1: Epoxidation Efficiency
A study demonstrated the conversion of trimethylsulfanium methyl sulfate into dimethylsulfonium methanide, leading to improved yields of epoxides from carbonyl compounds. The process was mediated by low-boiling dimethyl sulfide, which can be recycled, showcasing an environmentally friendly approach to chemical synthesis .
Case Study 2: Ion Exchange Applications
Research highlighted the effectiveness of trimethylsulfanium-based ion exchange resins in removing heavy metals from wastewater. These resins exhibited high selectivity and capacity for contaminants, proving their utility in environmental remediation efforts .
Mechanism of Action
The mechanism by which trimethylsulfanium sulfate exerts its effects involves the formation of reactive intermediates such as dimethylsulfonium methanide. This intermediate can then react with carbonyl compounds to form epoxides. The sulfur atom in the compound acts as a nucleophile, facilitating these reactions .
Comparison with Similar Compounds
Trimethylsulfonium vs. Trimethylsulfoxonium Salts
Trimethylsulfoxonium salts (e.g., trimethylsulfoxonium iodide or chloride) differ structurally by the presence of an oxygen atom in the sulfoxonium group [(CH₃)₃S(O)⁺]. This oxygen increases the polarity and stability of sulfoxonium salts compared to sulfonium salts. However, sulfoxonium salts are generally less reactive as alkylating agents due to the electron-withdrawing effect of the oxygen atom. For example, trimethylsulfoxonium iodide is often used in the Corey-Chaykovsky reaction for epoxide synthesis, whereas trimethylsulfanium sulfate is more reactive in direct methylation reactions .
Key Data:
Property | Trimethylsulfanium Sulfate | Trimethylsulfoxonium Iodide |
---|---|---|
Molecular Formula | C₄H₁₂O₄S₂ | C₃H₉IOS |
Molecular Weight (g/mol) | 188.26 | 248.08 |
Reactivity | High (methylation) | Moderate (epoxidation) |
Applications | Alkylation, derivatization | Epoxide synthesis |
Trimethylsulfanium vs. Dimethyl Sulfate
Dimethyl sulfate [(CH₃)₂SO₄] is a highly toxic alkylating agent with broad industrial use. Compared to trimethylsulfanium sulfate, dimethyl sulfate is approximately 100 times more reactive as a methyl donor in nucleophilic substitutions (Table 3 in ). However, dimethyl sulfate is carcinogenic and requires stringent handling protocols, whereas trimethylsulfanium sulfate poses lower toxicity risks .
Key Data:
Property | Trimethylsulfanium Sulfate | Dimethyl Sulfate |
---|---|---|
Methyl Donor Reactivity | Moderate | High (100× higher) |
Toxicity | Irritant | Carcinogenic |
Primary Use | Analytical chemistry | Industrial alkylation |
Trimethylsulfanium vs. S-Adenosylmethionine (SAM)
SAM, a biological methyl donor, contains a sulfonium group but is structurally complex, with adenine and ribose moieties. While SAM is the primary methyl donor in biosynthetic pathways, synthetic sulfonium salts like trimethylsulfanium sulfate are simpler and more cost-effective for laboratory-scale reactions. SAM operates under physiological conditions, whereas trimethylsulfanium sulfate requires elevated temperatures or catalysts for comparable reactivity .
Key Data:
Property | Trimethylsulfanium Sulfate | S-Adenosylmethionine (SAM) |
---|---|---|
Structure | Simple salt | Complex biomolecule |
Reaction Conditions | Elevated temperatures | Physiological |
Cost | Low | High |
Trimethylsulfanium vs. Sodium Tetradecyl Sulfate
Sodium tetradecyl sulfate (an anionic surfactant) shares the sulfate group but differs fundamentally in application. It is used as a detergent or foaming agent, whereas trimethylsulfanium sulfate’s cationic nature makes it suitable for alkylation or derivatization .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for trimethylsulfanium sulfate, and how is purity ensured?
Trimethylsulfanium sulfate is typically synthesized by reacting trimethylsulfanium iodide with silver sulfate in anhydrous conditions. Purification involves solvent extraction (e.g., ethyl acetate) followed by drying with anhydrous sodium sulfate and column chromatography to isolate the product . Purity is validated using melting point analysis, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are most effective for characterizing trimethylsulfanium sulfate?
Common techniques include:
- Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives after silylation (e.g., using BSTFA) .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile analytes, enabling high sensitivity and specificity .
- Infrared (IR) spectroscopy to confirm functional groups, such as sulfonium and sulfate ions .
Q. How should researchers prepare stock solutions of trimethylsulfanium sulfate for experimental use?
Dissolve the compound in deionized water or methanol, depending on solubility. Use sonication to ensure homogeneity. Quantify concentration via UV-Vis spectrophotometry (if chromophoric) or gravimetric analysis. Store solutions at -20°C to prevent degradation .
Advanced Research Questions
Q. What experimental designs optimize reaction conditions for high-yield synthesis of trimethylsulfanium sulfate?
Employ Design of Experiments (DoE) to assess variables (e.g., temperature, molar ratios, solvent polarity). For example, a fractional factorial design can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. Monitor reaction progress with thin-layer chromatography (TLC) or in situ NMR .
Q. How do pH and ionic strength influence the stability of trimethylsulfanium sulfate in aqueous systems?
Conduct accelerated stability studies under varied pH (2–12) and ionic strengths (0.1–1.0 M NaCl). Use HPLC-UV or LC-MS/MS to quantify degradation products. Stability is often pH-dependent due to sulfonium ion hydrolysis; buffered solutions (e.g., phosphate buffer, pH 7) minimize decomposition .
Q. What challenges arise in quantifying trace impurities in trimethylsulfanium sulfate, and how are they resolved?
Key challenges include:
- Matrix interference in complex samples: Mitigate using matrix-matched calibration or standard addition methods .
- Low analyte concentration : Enhance sensitivity with derivatization (e.g., BSTFA for GC-MS) or preconcentration techniques like solid-phase extraction (SPE) .
- Co-elution in chromatography : Optimize mobile phase gradients or employ tandem mass spectrometry for selective detection .
Q. How can researchers resolve contradictions in reported solubility data for trimethylsulfanium sulfate?
Replicate studies under standardized conditions (e.g., temperature, solvent purity). Use dynamic light scattering (DLS) to assess aggregation states. Cross-validate results with multiple techniques (e.g., gravimetry, nephelometry) and report detailed methodological parameters (e.g., equilibration time) to ensure reproducibility .
Q. What strategies are used to study ion-pair interactions between trimethylsulfanium and sulfate in non-aqueous solvents?
- Conductivity measurements to assess ion dissociation.
- FT-IR spectroscopy to monitor changes in sulfate vibrational modes.
- Molecular dynamics simulations to model solvent-ion interactions. Polar aprotic solvents (e.g., acetonitrile) enhance ion pairing, while protic solvents (e.g., methanol) promote dissociation .
Q. Methodological Best Practices
- For extraction protocols : Use anhydrous sodium sulfate to remove residual water from organic phases, ensuring compatibility with GC-MS .
- For stability studies : Include negative controls (e.g., solvent-only samples) to distinguish compound degradation from matrix effects .
- For data validation : Apply statistical tools (e.g., Grubbs' test) to identify outliers in replicate analyses .
Properties
CAS No. |
69295-35-8 |
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Molecular Formula |
C6H18O4S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
trimethylsulfanium;sulfate |
InChI |
InChI=1S/2C3H9S.H2O4S/c2*1-4(2)3;1-5(2,3)4/h2*1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
MJZACYWTDBYPTO-UHFFFAOYSA-L |
Canonical SMILES |
C[S+](C)C.C[S+](C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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